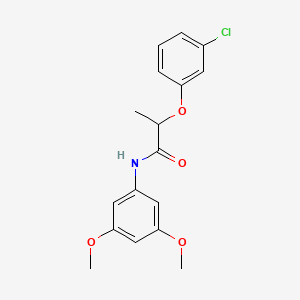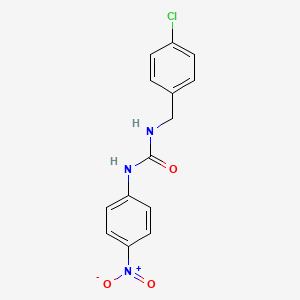![molecular formula C18H20N4O3 B4077981 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4077981.png)
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine
Overview
Description
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine, also known as NPP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. NPP belongs to the class of piperazine derivatives and has been investigated for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic system. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to bind to the 5-HT1A receptor and inhibit the reuptake of serotonin, resulting in increased levels of serotonin in the brain. This may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of biochemical and physiological effects. In addition to its effects on the serotonergic system, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to modulate the activity of other neurotransmitters, including dopamine and norepinephrine. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have a range of potential therapeutic effects. However, there are also some limitations to its use. 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is not widely available, and its mechanism of action is not fully understood. Additionally, further studies are needed to determine its safety and efficacy in humans.
Future Directions
There are several potential future directions for research on 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine. One area of interest is the development of more potent and selective analogs of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine that may have improved therapeutic properties. Another area of interest is the investigation of the potential use of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine in humans and to investigate its potential use in other fields, such as veterinary medicine.
Conclusion:
In conclusion, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. While its mechanism of action is not fully understood, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to have a range of potential therapeutic effects and has been investigated for its applications in various fields. Further research is needed to determine its safety and efficacy in humans and to investigate its potential use in other fields.
Scientific Research Applications
1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been extensively studied for its potential applications in various fields, including neuroscience, oncology, and cardiovascular medicine. In neuroscience, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated as a potential therapeutic agent for the treatment of anxiety and depression. In oncology, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular medicine, 1-[2-(4-nitrophenyl)propanoyl]-4-(2-pyridinyl)piperazine has been investigated for its potential to reduce blood pressure and improve cardiac function.
properties
IUPAC Name |
2-(4-nitrophenyl)-1-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-14(15-5-7-16(8-6-15)22(24)25)18(23)21-12-10-20(11-13-21)17-4-2-3-9-19-17/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLSKNXLPJGLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(4-biphenylyloxy)propyl]piperazine oxalate](/img/structure/B4077917.png)
![N-{2-[(1-adamantylamino)carbonyl]phenyl}-2-chloro-5-(methylthio)benzamide](/img/structure/B4077919.png)
![N-[2-(2-isopropyl-5-methylphenoxy)ethyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B4077925.png)
![2-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077928.png)
![ethyl 4-{2-[(2-{[(2-fluorophenyl)amino]carbonyl}-4-nitrophenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4077934.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]piperazine oxalate](/img/structure/B4077940.png)
amine hydrochloride](/img/structure/B4077959.png)

![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-nitrophenyl)acetamide](/img/structure/B4077972.png)
![4-allyl-3-[(2-chloro-4-nitrophenyl)thio]-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4077975.png)
![N-allyl-N-[2-(3-phenoxyphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077982.png)
![1-[2-(2-phenoxyethoxy)ethyl]-4-(2,3,4-trimethoxybenzyl)piperazine oxalate](/img/structure/B4077989.png)
![2-[(2-cyanophenyl)thio]-N-(2-nitrophenyl)benzamide](/img/structure/B4077997.png)